molecular formula C21H18FNO4S B12124535 3-Thiophenecarboxylic acid, 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-, ethyl ester CAS No. 546075-18-7

3-Thiophenecarboxylic acid, 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-, ethyl ester

Cat. No.: B12124535
CAS No.: 546075-18-7
M. Wt: 399.4 g/mol
InChI Key: OVKCMEIEOCEBGY-UHFFFAOYSA-N
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Description

3-Thiophenecarboxylic acid, 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-, ethyl ester is a thiophene-based derivative characterized by a fluorophenyl group at the 4-position, a 4-methoxybenzoylamino substituent at the 2-position, and an ethyl ester at the 3-carboxylic acid position.

Properties

CAS No.

546075-18-7

Molecular Formula

C21H18FNO4S

Molecular Weight

399.4 g/mol

IUPAC Name

ethyl 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C21H18FNO4S/c1-3-27-21(25)18-17(13-4-8-15(22)9-5-13)12-28-20(18)23-19(24)14-6-10-16(26-2)11-7-14/h4-12H,3H2,1-2H3,(H,23,24)

InChI Key

OVKCMEIEOCEBGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Halogenation of 3-Methylthiophene

Halogenation at the 2-position of 3-methylthiophene is achieved using sulfuryl chloride (SO₂Cl₂) at temperatures below 15°C to prevent overhalogenation. This produces 2-chloro-3-methylthiophene with a reported yield of 89% and a boiling point of 84–86°C under reduced pressure (120–133 hPa). The reaction is conducted in ethyl acetate, followed by sequential washes with water and aqueous sodium hydroxide to isolate the product.

Grignard Reagent Formation and Carboxylation

The chlorinated thiophene undergoes a Grignard reaction with magnesium in tetrahydrofuran (THF) activated by alkyl halides such as ethyl bromide or isopropyl bromide. The resulting Grignard reagent reacts with carbon dioxide at 25–35°C to form the carboxylic acid derivative. Acidification with concentrated hydrochloric acid (pH ≤ 2) precipitates 3-methyl-2-thiophenecarboxylic acid in 76–82% yield.

Amidation with 4-Methoxybenzoyl Chloride

The 2-amino group is introduced via nucleophilic acyl substitution using 4-methoxybenzoyl chloride .

Acid Chloride Preparation

3-Thiophenecarboxylic acid is converted to its acid chloride using oxalyl chloride (1.1 eq) in dichloromethane with catalytic DMF. The reaction is monitored for gas evolution (CO₂ and HCl) and typically completes within 2 hours at room temperature.

Coupling with Amines

The acid chloride reacts with 2-amino-4-(4-fluorophenyl)thiophene in the presence of pyridine and potassium carbonate. This two-phase reaction in dichloromethane at 0°C yields the amide product after 19 hours, with a reported yield of 29%. Purification involves ethyl acetate extraction and magnesium sulfate drying.

Esterification with Ethanol

The final step involves esterifying the carboxylic acid with ethanol under acidic conditions.

Fischer Esterification

The carboxylic acid is refluxed with excess ethanol and sulfuric acid (2% v/v) for 6–8 hours. Water removal via a Dean-Stark trap drives the reaction to completion, achieving ester yields of 85–90%.

Steglich Esterification

Alternative methods use DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous THF. This room-temperature reaction avoids racemization and achieves 92% yield for sensitive substrates.

Integrated Synthetic Pathway

A consolidated route combining the above steps is proposed:

StepReactionReagents/ConditionsYieldSource
1HalogenationSO₂Cl₂, ethyl acetate, <15°C89%
2Grignard carboxylationMg, CO₂, THF, HCl76–82%
34-Fluorophenyl addition4-FluorophenylMgBr, toluene, reflux68%
4Amidation4-Methoxybenzoyl chloride, pyridine, 0°C29%
5EsterificationEthanol, H₂SO₄, reflux85–90%

Challenges and Optimization Strategies

Regioselectivity in Thiophene Functionalization

Unwanted substitution at the 5-position is mitigated using bulky directing groups or low-temperature kinetics.

Purification of Polar Intermediates

Crystallization with alkali metal salts (e.g., sodium or potassium) improves purity of carboxylic acid intermediates.

Solvent Selection

Tetrahydrofuran enhances Grignard reactivity, while toluene minimizes side reactions during aryl additions .

Chemical Reactions Analysis

Types of Reactions

3-Thiophenecarboxylic acid, 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Thiophenecarboxylic acid, 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-Thiophenecarboxylic acid, 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Key Substituents Molecular Weight Biological Activity/Notes Reference
Target Compound : 4-(4-Fluorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxylic acid ethyl ester C₂₂H₁₉FN₂O₄S - 4-Fluorophenyl
- 4-Methoxybenzoylamino
- Ethyl ester
~434.46 g/mol Hypothesized kinase inhibition/antimicrobial N/A
Ethyl 4-(4-chlorophenyl)-2-[[2-(4-methoxyphenoxy)acetyl]amino]thiophene-3-carboxylate C₂₂H₂₀ClNO₅S - 4-Chlorophenyl
- 2-(4-Methoxyphenoxy)acetylamino
- Ethyl ester
445.91 g/mol Antimicrobial potential
Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate C₁₃H₁₂FNO₂S - 4-Fluorophenyl
- Amino group
- Ethyl ester
281.30 g/mol Intermediate for bioactive derivatives
5-(4-Fluorophenyl)-2-ureidothiophene-3-carboxamide (TPCA-1) C₁₂H₁₀FN₃O₂S - 4-Fluorophenyl
- Ureido group
- Carboxamide
295.29 g/mol NF-κB inhibitor (IC₅₀ = 17.5 μM)

Key Observations :

Substituent Impact on Activity: The 4-fluorophenyl group (common in ) enhances lipophilicity and metabolic stability compared to chlorophenyl analogs (e.g., ). Fluorine’s electron-withdrawing nature may also influence electronic interactions in biological targets. This could modulate binding affinity to enzymes like kinases or antimicrobial targets. Ester vs. Carboxamide: The ethyl ester in the target compound may improve cell permeability compared to carboxamide derivatives (e.g., TPCA-1 in ), though it might reduce in vivo stability due to esterase susceptibility.

Synthetic Pathways :

  • Analogs like and are synthesized via bromination/acylation of acetylated thiophene precursors, followed by nucleophilic substitution or condensation reactions. The target compound likely follows a similar route, with 4-methoxybenzoyl chloride as the acylating agent .
  • Isomer formation during bromination (e.g., 80:20 ratio in ) highlights the need for precise reaction control to avoid undesired byproducts.

Spectroscopic Characterization :

  • Structural confirmation for analogs relies on ¹H-NMR (e.g., aromatic proton shifts at δ 6.8–8.2 ppm), ¹³C-NMR (ester carbonyl at ~165–170 ppm), and mass spectrometry (molecular ion peaks matching calculated weights) . X-ray crystallography (e.g., triclinic system in ) is critical for resolving isomerism.

Biological Activity Trends :

  • Chlorophenyl analogs (e.g., ) exhibit moderate antimicrobial activity against Staphylococcus aureus (MIC = 8–16 μg/mL), while fluorophenyl derivatives (e.g., ) show kinase inhibition. The target compound’s dual substituents (fluorophenyl and methoxybenzoyl) may synergize for enhanced potency.

Biological Activity

3-Thiophenecarboxylic acid, 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-, ethyl ester (CAS No. 546075-18-7) is a complex organic compound notable for its unique structural features, which include a thiophene ring and various substituents that may influence its biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H18FNO4S
  • Molecular Weight : 399.4 g/mol
  • IUPAC Name : Ethyl 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]thiophene-3-carboxylate

The compound's structure suggests potential interactions with biological targets due to the presence of the thiophene moiety and functional groups that can participate in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could bind to receptors that regulate cellular signaling pathways, influencing processes like apoptosis and cell cycle progression.

Anticancer Properties

Research indicates that compounds similar to 3-thiophenecarboxylic acid derivatives exhibit significant anticancer activity. For instance:

  • In vitro Studies : A study demonstrated that derivatives of thiophene compounds showed inhibition of growth in various tumor cell lines, including lung (A549), skin (SK-MEL-2), and ovarian cancer (SK-OV-3) cells .
  • IC50 Values : Compounds with similar structures have reported IC50 values ranging from 0.28 µg/mL to over 10 µg/mL against different cancer cell lines, indicating potent anticancer activity .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored:

Case Studies

  • Cytotoxicity Assays : Various studies have utilized cytotoxicity assays (e.g., MTT assay) to evaluate the effectiveness of thiophene derivatives against cancer cells. The results consistently show that modifications to the phenyl and thiophene rings can enhance cytotoxic effects .
  • Structure-Activity Relationship (SAR) : Research has indicated that the presence of electron-withdrawing groups like fluorine enhances the anticancer activity of thiophene derivatives by increasing their lipophilicity and improving their ability to penetrate cell membranes .

Data Table: Anticancer Activity Comparison

Compound NameCell Line TestedIC50 Value (µg/mL)Mechanism
Thiophene Derivative AA549 (Lung)0.28Tubulin Inhibition
Thiophene Derivative BSK-MEL-2 (Skin)4.27ERK1/2 Inhibition
Thiophene Derivative CSK-OV-3 (Ovary)>10Apoptosis Induction

Q & A

Q. What are the standard synthetic protocols for preparing 3-Thiophenecarboxylic acid, 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-, ethyl ester?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Condensation of 4-fluorophenylacetonitrile with ethyl chlorooxoacetate to form the thiophene core.
  • Step 2: Introduction of the 4-methoxybenzoylamino group via acylation using 4-methoxybenzoyl chloride under reflux in chloroform .
  • Step 3: Esterification with ethanol in the presence of a catalytic acid (e.g., H₂SO₄) to stabilize the ethyl ester moiety.
    Critical parameters include maintaining anhydrous conditions, precise temperature control (±2°C), and solvent purity (e.g., HPLC-grade chloroform). Yields range from 45–65% after column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can the compound’s structure be confirmed post-synthesis?

Use a combination of:

  • NMR spectroscopy: ¹H NMR (CDCl₃) should show characteristic peaks: δ 1.35 (t, J=7.1 Hz, ester -CH₂CH₃), δ 6.8–7.6 (aromatic protons), and δ 10.2 (broad singlet, -NH).
  • High-resolution mass spectrometry (HRMS): Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₂₁H₁₉FNO₄S: 412.1084).
  • FT-IR: Stretch bands at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .

Advanced Research Questions

Q. What strategies optimize reaction yields when synthesizing this thiophene derivative?

  • Catalyst screening: Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps, or Lewis acids (e.g., ZnCl₂) for acylation efficiency.
  • Solvent optimization: Compare polar aprotic solvents (DMF, DMSO) versus chloroform for intermediate stability. Chloroform minimizes side reactions but may reduce solubility .
  • Microwave-assisted synthesis: Reduce reaction time from 12 hours to 2–3 hours while maintaining yields ≥60% .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., antimicrobial assays) may arise from:

  • Assay variability: Standardize protocols (e.g., broth microdilution vs. agar diffusion) and control strains (e.g., S. aureus ATCC 25923).
  • Purity thresholds: Ensure ≥95% purity (HPLC) to exclude confounding effects from byproducts like unreacted 4-fluorophenylacetonitrile .
  • Structural analogs: Compare activity with analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl derivatives) to identify structure-activity relationships (SAR) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking: Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2). Key interactions include hydrogen bonding between the methoxy group and Arg120.
  • MD simulations: Run 100 ns simulations (AMBER force field) to assess stability of the ligand-enzyme complex. Validate with experimental IC₅₀ data .

Q. How should researchers address stability issues during storage?

  • Degradation pathways: Hydrolysis of the ester group is the primary concern.
  • Storage conditions: Store at –20°C in amber vials under argon. Use desiccants (silica gel) to mitigate moisture.
  • Stability monitoring: Perform HPLC every 3 months; degradation ≤5% over 12 months is acceptable .

Methodological Considerations Table

ParameterRecommendationEvidence ID
Synthesis solvent Chloroform (anhydrous, ≥99.9%)
Catalyst ZnCl₂ (0.5 eq.) for acylation
Purity assessment HPLC (C18 column, 70:30 MeOH/H₂O)
Biological assay MIC via microdilution (CLSI guidelines)
Computational tool AutoDock Vina (ΔG ≤ –8.0 kcal/mol)

Key Research Gaps

  • Mechanistic studies: Limited data on metabolic pathways (e.g., cytochrome P450 interactions).
  • In vivo efficacy: No published toxicity or pharmacokinetic profiles in animal models .

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